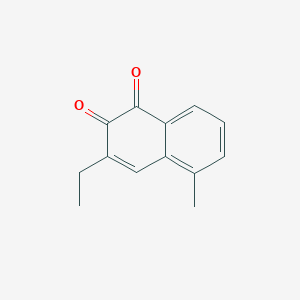
3-Ethyl-5-methylnaphthalene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-5-methylnaphthalene-1,2-dione is an organic compound with a naphthalene backbone, substituted with ethyl and methyl groups at the 3 and 5 positions, respectively. This compound is part of the naphthoquinone family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-methylnaphthalene-1,2-dione can be achieved through several methods. One common approach involves the catalytic dearomatization of β-naphthols, followed by thienannulation with α-enolic dithioesters through a Michael-type addition, oxidation, and cyclization process . This method provides a high yield of the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-5-methylnaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other functionalized naphthalene derivatives, which have significant applications in different fields.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-5-methylnaphthalene-1,2-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Ethyl-5-methylnaphthalene-1,2-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions that influence cellular processes. Its quinone structure allows it to interact with enzymes and proteins, potentially leading to the modulation of biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Naphthoquinone: A well-known naphthoquinone with similar redox properties.
2-Methyl-1,4-naphthoquinone: Another derivative with methyl substitution, used in various applications.
5,8-Dihydroxy-1,4-naphthoquinone: Known for its biological activities and use in medicinal chemistry.
Uniqueness
3-Ethyl-5-methylnaphthalene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C13H12O2 |
|---|---|
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
3-ethyl-5-methylnaphthalene-1,2-dione |
InChI |
InChI=1S/C13H12O2/c1-3-9-7-11-8(2)5-4-6-10(11)13(15)12(9)14/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
JMVRLMCWSHKKBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=CC=C2C(=O)C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





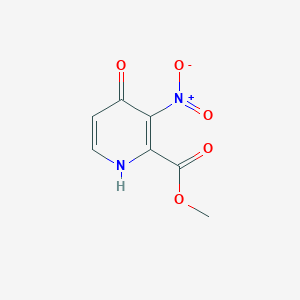
![4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15069574.png)
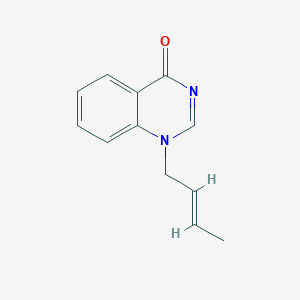


![8-(Cyclopropanecarbonyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B15069613.png)
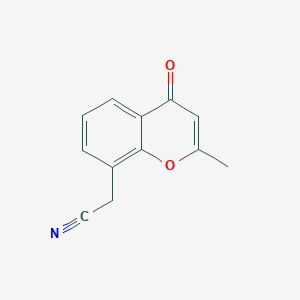
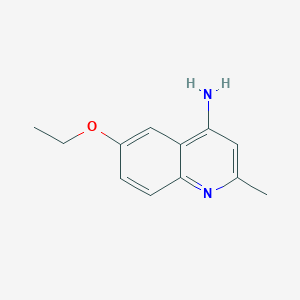
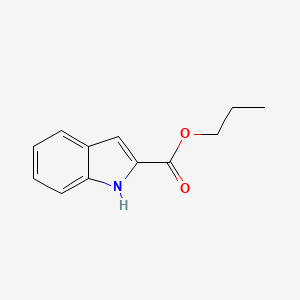

![4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15069640.png)
